1-Amino-1-(2-methylthiophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-methylthiophenyl)acetone is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of an amino group attached to a ketone, along with a thiophene ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-1-(2-methylthiophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophenylacetonitrile with ammonia under specific conditions to yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Amino-1-(2-methylthiophenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2-methylthiophenyl)acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-methylthiophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(2-methylthiophenyl)acetone can be compared with other similar compounds such as:
1-Amino-1-phenylacetone: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
1-Amino-1-(2-thiophenyl)acetone: Similar structure but without the methyl group, which can influence its physical and chemical properties.
1-Amino-1-(2-methylphenyl)acetone: Contains a phenyl ring instead of a thiophene ring, leading to different electronic properties.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-amino-1-(2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,11H2,1-2H3 |
InChI Key |
FJZXBNCWTMVFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.